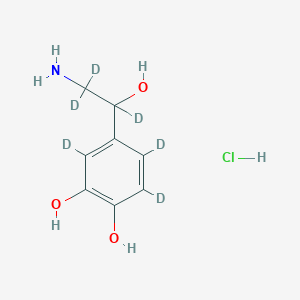

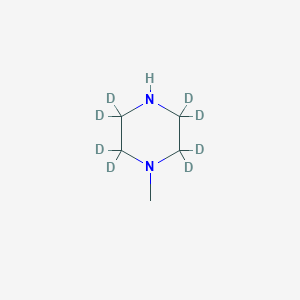

2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry and Therapeutic Uses

The N-phenylpiperazine subunit, related to 2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine, is recognized for its versatility in medicinal chemistry. It has been a core structure in the development of compounds for treating CNS disorders. Despite its association primarily with CNS structures, N-phenylpiperazine derivatives have broader potential, indicating that the structural framework can be leveraged for various therapeutic applications. The molecule's pharmacokinetic and pharmacodynamic properties can be enhanced through strategic modification, suggesting its untapped potential in diverse therapeutic areas (Maia, Tesch, & Fraga, 2012).

DNA Interaction and Cellular Function

2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine and its analogues, like Hoechst 33258, have been extensively utilized in cellular biology. Hoechst 33258, a N-methylpiperazine derivative, binds selectively to the minor groove of DNA, targeting AT-rich sequences. This attribute makes it a valuable tool in chromosome and nuclear staining, DNA content analysis, and the study of chromosomes in plant cell biology. Additionally, Hoechst analogues have been investigated for potential applications as radioprotectors and topoisomerase inhibitors, highlighting the compound's multifaceted role in biological research and drug design (Issar & Kakkar, 2013).

Behavioral Pharmacology

Compounds structurally related to 2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine, such as AR-A000002, exhibit significant behavioral pharmacological effects. AR-A000002, a 5-hydroxytryptamine1B antagonist, has demonstrated potential in the treatment of anxiety and affective disorders based on various animal models. This suggests that derivatives of 2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine could be pivotal in advancing treatments for neuropsychiatric conditions (Hudzik et al., 2003).

Environmental and Toxicological Studies

Derivatives of 2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine, such as 2,4-D herbicides, are extensively used in agriculture and have prompted significant research into their environmental impact and toxicity. Studies focus on aspects like occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly in aquatic environments. These investigations are crucial in shaping future research directions in toxicology and environmental safety (Zuanazzi, Ghisi, & Oliveira, 2020).

Propriétés

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine | |

CAS RN |

917358-65-7 | |

| Record name | 917358-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.